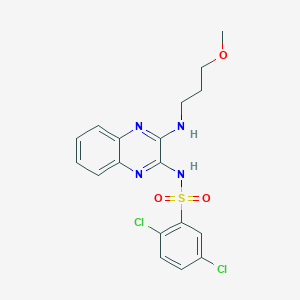

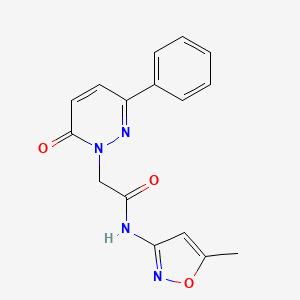

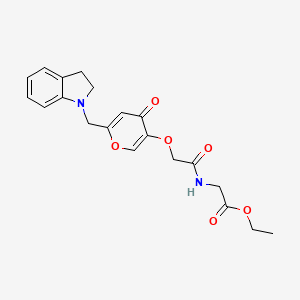

![molecular formula C23H19FN4OS B2888307 N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide CAS No. 422533-75-3](/img/structure/B2888307.png)

N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been studied for their anti-angiogenesis activities . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction between N-benzyl cyanamides and 2-amino aryl ketones . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications

Synthesis and Structural Analysis

Research has explored efficient strategies for synthesizing quinazolinone derivatives, emphasizing the remarkable features of simple procedures, high conversion rates, and short reaction times. Notably, a study by Geesi (2020) investigated a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, showcasing its synthesis through the S-arylation method and providing a comprehensive structural analysis including crystal structure and Hirshfeld surface analysis (Geesi, 2020).

Antimicrobial and Antiviral Properties

Several studies have highlighted the antimicrobial and antiviral potential of quinazolinone derivatives. A notable example includes the novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave-assisted techniques, which were evaluated for their antiviral activities against various respiratory and biodefense viruses, demonstrating significant inhibitory effects (Selvam et al., 2007).

Anticancer Activity

Quinazolinone derivatives have also been researched for their potential anticancer activity. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity and identifying compounds with significant broad-spectrum antitumor activity, showcasing their potential as therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016).

Antitubercular Agents

The 2,4-diaminoquinazoline class has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, with systematic examination of structural features influencing potency and revealing key activity determinants. This class demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been shown to exhibit their effects through various mechanisms, such as free radical reactions

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . More research is needed to determine the exact biochemical pathways affected by this compound.

Future Directions

Biochemical Analysis

Biochemical Properties

N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can modulate various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, including those mediated by receptor tyrosine kinases. By inhibiting these pathways, N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound may reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide exerts its effects through specific binding interactions with target biomolecules. The quinazoline core of the compound is known to interact with the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, disrupting signaling cascades that are crucial for cell survival and proliferation. Additionally, the fluorophenyl group enhances the binding affinity and specificity of the compound for its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can lead to sustained inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is influenced by targeting signals and post-translational modifications. This compound has been found to localize predominantly in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules. Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting sequences or modifications that facilitate its transport to these compartments .

properties

IUPAC Name |

N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4OS/c24-17-10-12-18(13-11-17)26-22-19-8-4-5-9-20(19)27-23(28-22)30-15-21(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCXXJRCUQKZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

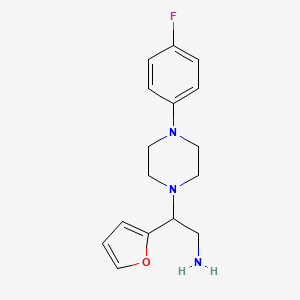

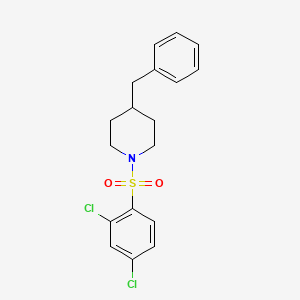

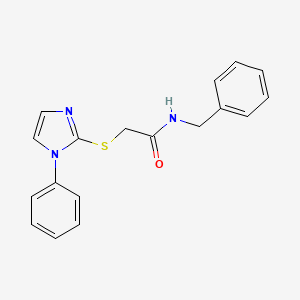

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)

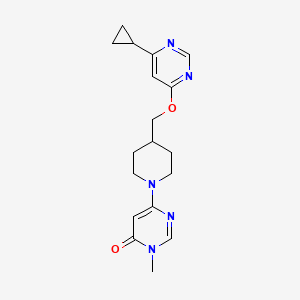

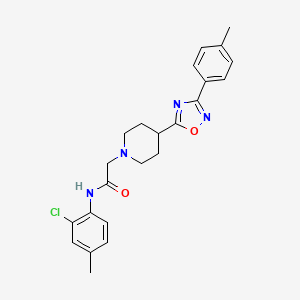

![6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888227.png)

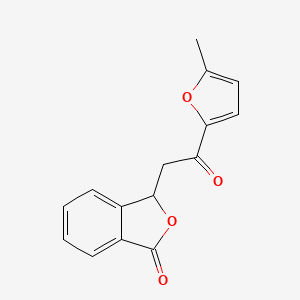

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)

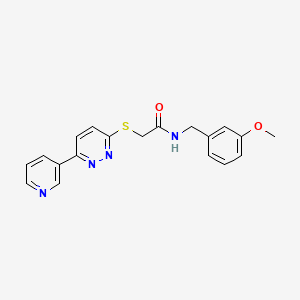

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)